タキサン

概要

説明

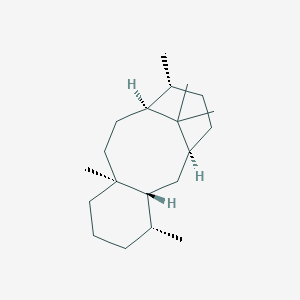

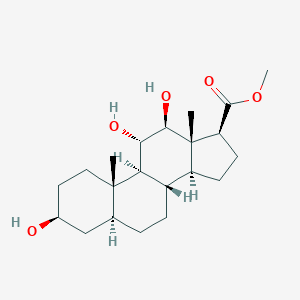

Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews). They are known for their complex polycyclic structure and significant biological activity, particularly in cancer treatment. The most well-known taxanes include paclitaxel and docetaxel, which are widely used as chemotherapy agents due to their ability to stabilize microtubules and inhibit cell division .

科学的研究の応用

Taxanes have a wide range of applications in scientific research:

Chemistry: Used as a model for studying complex natural product synthesis and developing new synthetic methodologies.

Biology: Studied for their role in microtubule stabilization and cell division inhibition.

Medicine: Primarily used in the treatment of various cancers, including breast, ovarian, and prostate cancer.

Industry: Employed in the development of new drug formulations and delivery systems.

作用機序

Target of Action

Taxanes, including paclitaxel and docetaxel, are a class of diterpenes that primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division . The hub targets obtained by Protein-Protein Interaction (PPI) analysis are TP53, EGFR, and AKT1 .

Mode of Action

The principal mechanism of action of taxanes is the disruption of microtubule function . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, which is essential for cell division . This essentially makes taxanes mitotic inhibitors . The binding energies of eight taxanes with TP53, EGFR, and AKT1 targets were found to be less than -8.8 kcal/mol .

Biochemical Pathways

Taxanes affect multiple biochemical pathways. They act on TP53, EGFR, and AKT1 targets through pathways in cancer, proteoglycans in cancer pathway, and microRNAs in cancer pathway . These pathways play a crucial role in treating lung cancer in biological functions such as protein binding, enzyme binding, and identical protein binding .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of taxanes play a crucial role in their bioavailability

Result of Action

The molecular and cellular effects of taxanes’ action are significant. Taxanes are known to interact with androgen signaling in prostate cancer cells at both the cytoplasmic level (via microtubules) and the nuclear level, affecting transcriptional regulators of androgen-responsive gene expression . In addition, taxanes have been shown to induce cytotoxic responses, determining alterations of cellular processes that can affect each other .

Action Environment

Environmental factors can influence the action, efficacy, and stability of taxanes. For instance, high carbon dioxide levels prevented taxol biosynthesis, probably due to the inhibition of P450 catalytic activity, whereas low oxygen levels promoted the early onset of secondary metabolite . Furthermore, the extraction conditions, such as the liquid-to-solid ratio, ultrasonic power, ultrasonic time, and ethanol content in the solvent, can also affect the yield of taxanes .

生化学分析

Biochemical Properties

Taxane is a member of a large family of terpenes comprising over 350 natural products . The first synthesis target was taxadiene, the lowest oxidized member of the taxane family . Taxane interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Taxane has a unique mechanism of action, involving the stabilization of microtubules . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Taxane exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Taxane change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of Taxane vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Taxane is involved in various metabolic pathways . It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how Taxane is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies are being conducted to understand the subcellular localization of Taxane and any effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of taxanes is highly complex due to their intricate structure. One common approach involves the semi-synthesis from 10-deacetylbaccatin III, a naturally occurring precursor found in the needles of the European yew tree. This method involves multiple steps, including selective oxidation and esterification reactions .

Industrial Production Methods: Industrial production of taxanes often relies on plant cell fermentation (PCF) technology, which allows for the direct preparation of taxanes on a large scale. This method is more sustainable compared to the traditional extraction from yew bark, which is environmentally destructive .

化学反応の分析

Types of Reactions: Taxanes undergo various chemical reactions, including:

Reduction: Reduction reactions are less common but can be used to modify specific functional groups.

Substitution: Substitution reactions, particularly esterification, are used to introduce different side chains and enhance biological activity.

Common Reagents and Conditions:

Oxidation: Dioxirane-mediated oxidation and other selective oxidizing agents.

Esterification: Acid chlorides and alcohols under mild conditions.

Major Products:

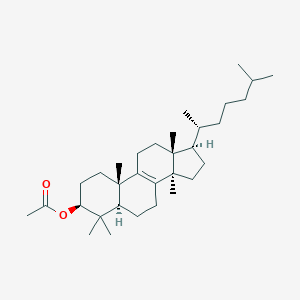

Paclitaxel: A widely used chemotherapy agent.

Docetaxel: Another important chemotherapy drug with a similar mechanism of action.

類似化合物との比較

Paclitaxel: The most well-known taxane, used extensively in cancer treatment.

Docetaxel: A derivative of paclitaxel with improved water solubility and potency.

Cabazitaxel: A newer taxane used to treat hormone-refractory prostate cancer.

Uniqueness: Taxanes are unique due to their ability to stabilize microtubules, a property not shared by many other compounds. This makes them particularly effective in disrupting cell division and treating cancer .

特性

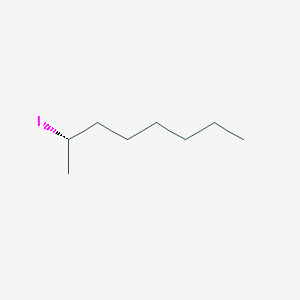

IUPAC Name |

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFODGZWDEEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-68-1 | |

| Record name | Taxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)